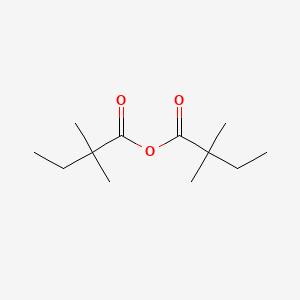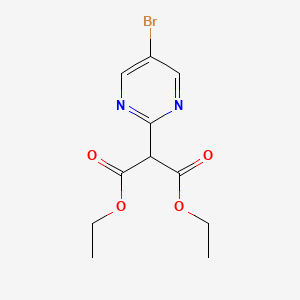
2,2-Dimethylbutanoic anhydride
Übersicht
Beschreibung
2,2-Dimethylbutanoic anhydride, also known as 2,2-Dimethylbutyric anhydride, is a chemical compound with the molecular formula C12H22O3 . It has an average mass of 214.301 Da and a monoisotopic mass of 214.156891 Da .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethylbutanoic anhydride consists of 12 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
While specific reactions involving 2,2-Dimethylbutanoic anhydride were not found in the search results, anhydrides generally react with alcohols to form esters and with amines to form amides .Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
The molecular structure of related compounds such as dimethylboric anhydride has been investigated, highlighting the significance of 2,2-dimethylbutanoic anhydride in studying molecular configurations and interactions (Gunderson & Vahrenkamp, 1976).
Synthesis of Complex Compounds
2,2-Dimethylbutanoic anhydride plays a crucial role in the synthesis of various complex organic compounds. For instance, it's used in the synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid, demonstrating its utility in organic synthesis and compound formation (Powell et al., 1978).
Material Science and Chemical Vapor Deposition
In the field of material science, the reaction of 2,2-dimethylbutanoic anhydride with zirconium tetrachloride has been studied. This reaction is important for creating inorganic materials by chemical vapor deposition, indicating its significance in advanced material synthesis (Makhaev & Petrova, 2018).
Polymer Science
The compound is used in polymer science, particularly in the synthesis of polymethacrylates. This illustrates its role in developing new polymeric materials with specific properties (Keah & Rae, 1993).
Eigenschaften
IUPAC Name |
2,2-dimethylbutanoyl 2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-7-11(3,4)9(13)15-10(14)12(5,6)8-2/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENNOUHEKVPMRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC(=O)C(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541983 | |
| Record name | 2,2-Dimethylbutanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylbutanoic anhydride | |
CAS RN |
29138-64-5 | |
| Record name | 2,2-Dimethylbutanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1625771.png)
![4-Hydroxythieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1625772.png)



![6-Methyl-6-azabicyclo[3.2.1]octan-4-one](/img/structure/B1625779.png)





![7-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1625787.png)
